molecular formula C24H21N3O3 B2595290 2-amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide CAS No. 903342-16-5

2-amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2595290
CAS No.: 903342-16-5
M. Wt: 399.45
InChI Key: NZHQXLCQUYBQKE-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a methoxy-substituted benzoyl group at the 3-position and a 3-methylphenyl carboxamide moiety. This compound’s unique substitution pattern may influence its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, which are critical for biological interactions.

Properties

IUPAC Name

2-amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-6-5-7-17(14-15)26-24(29)20-19-8-3-4-13-27(19)22(21(20)25)23(28)16-9-11-18(30-2)12-10-16/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHQXLCQUYBQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide, a compound belonging to the indolizine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and specific activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O3C_{24}H_{21}N_{3}O_{3} with a molecular weight of approximately 399.45 g/mol. The compound features an indolizine core with several functional groups that contribute to its reactivity and biological activity.

Structural Features:

  • Indolizine Core : Central to its biological activity.
  • Amino Group : Enhances interaction with biological targets.
  • Methoxybenzoyl Group : Potentially influences pharmacokinetics.
  • Methylphenyl Group : May affect binding affinity to receptors.

Synthesis

The synthesis involves multi-step organic reactions, including:

  • Formation of the Indolizine Core : Typically achieved through cyclization reactions.
  • Introduction of Functional Groups : Utilization of nucleophilic substitutions and Friedel-Crafts reactions to introduce the amino and aromatic groups.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to bind with high affinity to various receptors or enzymes, modulating biochemical pathways that can lead to:

  • Inhibition of cell proliferation.
  • Modulation of inflammatory responses.
  • Potential anticancer effects.

Biological Activities

Various studies have reported the following activities:

  • Anticancer Activity :
    • The compound exhibits cytotoxic effects on cancer cell lines, particularly through induction of apoptosis and inhibition of cell growth.
  • Anti-inflammatory Properties :
    • It shows promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Effects :
    • Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of indolizine derivatives similar to this compound:

StudyFindings
Demonstrated significant inhibition of tyrosinase activity, a crucial enzyme in melanin production, suggesting potential in treating hyperpigmentation disorders.
Reported cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
Evaluated the anti-inflammatory effects in cellular models, showing reduced levels of pro-inflammatory cytokines.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzoyl/Phenyl) Molecular Weight (g/mol) Key Substituent Effects
Target: 2-amino-3-(4-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide 4-methoxybenzoyl / 3-methylphenyl ~420 (estimated) Methoxy (electron-donating) enhances benzoyl ring electron density; 3-methyl introduces steric effects.
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 4-fluorobenzoyl / 4-methoxyphenyl 403.41 Fluorine (electron-withdrawing) reduces benzoyl ring electron density; 4-methoxy increases polarity.
2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-methoxybenzoyl / 2-chlorophenyl 419.86 Chlorine (electron-withdrawing, lipophilic) on phenyl may reduce solubility; similar benzoyl to target.
2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide 4-ethylbenzoyl / 3-methoxyphenyl 413.48 Ethyl (electron-donating, lipophilic) increases hydrophobicity; 3-methoxy enhances solubility.
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-nitrobenzoyl / 4-ethylphenyl 428.44 Nitro (strong electron-withdrawing) may reduce metabolic stability; ethyl adds hydrophobicity.

Substituent Effects on Electronic Properties

  • Benzoyl Group Modifications: Methoxy (Target): The 4-methoxy group donates electrons via resonance, increasing benzoyl ring electron density, which may enhance π-π interactions in binding pockets . Nitro (Compound ): The nitro group’s strong electron-withdrawing effect could destabilize the benzoyl ring, impacting redox stability.
  • 2-Chloro (Compound ): Chlorine’s electronegativity and size may disrupt hydrogen bonding or increase lipophilicity. 4-Ethyl (Compound ): Ethyl enhances lipophilicity, possibly improving membrane permeability but reducing aqueous solubility.

Molecular Weight and Solubility Trends

  • Molecular weights range from 403.41 to 428.44 g/mol, with heavier substituents (e.g., nitro, ethyl) increasing mass .
  • For example, the 3-methoxy group in Compound may improve solubility compared to the 3-methyl group in the target compound.

Structural Characterization Techniques

  • Single-crystal X-ray analysis (referenced in Evidence ) is critical for confirming configurations of similar compounds. The SHELX software suite (Evidence ) is widely used for such analyses, ensuring structural accuracy in SAR studies.

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